molecular formula C31H33N5O7 B2940460 4-(2-(4-((2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamido)benzamide oxalate CAS No. 1351590-99-2

4-(2-(4-((2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamido)benzamide oxalate

Cat. No.: B2940460
CAS No.: 1351590-99-2
M. Wt: 587.633
InChI Key: PUYQJEHBZJNOHC-UHFFFAOYSA-N
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Description

4-(2-(4-((2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamido)benzamide oxalate is a complex organic compound characterized by its multiple functional groups, including benzamide and benzimidazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-(4-((2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamido)benzamide oxalate typically involves several steps:

  • Formation of 1H-benzo[d]imidazole: Starting with the phenoxymethyl precursor, react with o-phenylenediamine under acidic conditions to obtain 1H-benzo[d]imidazole.

  • Piperidine Substitution: Introduce the piperidin-1-ylmethyl group to the 1H-benzo[d]imidazole core via nucleophilic substitution.

  • Acetylation Reaction: The intermediate compound is then reacted with 4-((2-oxoacetyl)piperidin-1-yl)benzamide in the presence of an acylating agent.

  • Formation of Oxalate Salt: The final product is obtained by reacting the amide with oxalic acid to form the oxalate salt.

Industrial Production Methods: For industrial-scale production, the process may be optimized to improve yield and purity. This often involves using high-pressure reactors and efficient purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: This compound can undergo oxidative cleavage of the phenoxymethyl group to produce phenolic derivatives.

  • Reduction: Hydrogenation can reduce the benzimidazole ring, though this is less common.

  • Substitution: The amide and benzimidazole groups are sites for nucleophilic substitution.

Common Reagents and Conditions:
  • Oxidation: Use of agents like potassium permanganate (KMnO4) under acidic or alkaline conditions.

  • Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.

  • Substitution: Nucleophiles such as amines or thiols can react under reflux conditions.

Major Products:
  • Oxidative Products: Phenolic derivatives and oxalic acid.

  • Reductive Products: Reduced benzimidazole derivatives.

  • Substitution Products: Various nucleophile-substituted amides.

Scientific Research Applications

Chemistry:

  • As a Catalyst: Due to its structure, it can act as a ligand in coordination chemistry, facilitating various catalytic reactions.

Biology:
  • Biomolecular Interactions: The compound's benzimidazole structure allows it to interact with DNA, making it a candidate for studying DNA-binding properties.

Medicine:
  • Potential Drug Candidate: Its structural features suggest applications in antiviral and anticancer drug development.

Industry:
  • Material Science: Can be used in the synthesis of advanced materials due to its stability and reactivity.

Mechanism of Action

Molecular Targets:

  • DNA Binding: The benzimidazole moiety intercalates with DNA, potentially disrupting replication and transcription processes.

  • Enzyme Inhibition: May inhibit specific enzymes by binding to their active sites, altering their activity.

Pathways Involved:
  • Cell Cycle Arrest: By intercalating with DNA, it can cause cell cycle arrest, leading to apoptosis in cancer cells.

  • Signal Transduction: Modulates pathways involved in cell signaling, affecting cellular responses and functions.

Comparison with Similar Compounds

Similar Compounds:

  • 2-(phenoxymethyl)-1H-benzo[d]imidazole: Lacks the piperidine and amide groups, resulting in different reactivity and applications.

  • 4-(2-(2-(4-(methylsulfonyl)phenylamino)benzamido)ethyl)piperidine: Features similar functional groups but differs in its core structure.

Uniqueness: 4-(2-(4-((2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamido)benzamide oxalate's unique combination of functional groups and its ability to form stable salts make it stand out among similar compounds. This distinct structure is what gives it the potential for diverse applications in various fields of research.

There you have it, a thorough exploration of this fascinating compound

Properties

IUPAC Name

oxalic acid;4-[[2-[4-[[2-(phenoxymethyl)benzimidazol-1-yl]methyl]piperidin-1-yl]acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H31N5O3.C2H2O4/c30-29(36)22-10-12-23(13-11-22)31-28(35)19-33-16-14-21(15-17-33)18-34-26-9-5-4-8-25(26)32-27(34)20-37-24-6-2-1-3-7-24;3-1(4)2(5)6/h1-13,21H,14-20H2,(H2,30,36)(H,31,35);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUYQJEHBZJNOHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C3=CC=CC=C3N=C2COC4=CC=CC=C4)CC(=O)NC5=CC=C(C=C5)C(=O)N.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H33N5O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

587.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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